[(5-Chloro-2-iodophenyl)methyl](ethyl)amine
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Overview
Description
(5-Chloro-2-iodophenyl)methylamine: is a chemical compound with an interesting structure. It combines a benzyl group (benzene ring attached to a methyl group) with an ethylamine moiety. The presence of both chlorine and iodine atoms adds to its uniqueness.
Preparation Methods
Synthetic Routes::
Benzylic Halogenation: The benzylic position (adjacent to the benzene ring) is susceptible to halogenation.
Catalytic Protodeboronation: Another approach involves the catalytic protodeboronation of pinacol boronic esters, which can be further functionalized to yield (5-Chloro-2-iodophenyl)methylamine .
Industrial Production:: Industrial-scale production typically involves optimized synthetic routes, ensuring high yields and purity.
Chemical Reactions Analysis
Reactions::
Nucleophilic Substitution (SN1 and SN2): Depending on the substitution pattern (1°, 2°, or 3°), benzylic halides can undergo either SN1 or SN2 reactions.
Free Radical Bromination: The benzylic position can undergo free radical bromination using N-bromosuccinimide (NBS) .
NBS: Used for free radical bromination.
Sodium Iodide (NaI): Facilitates halogen exchange reactions.
Major Products:: The major product is (5-Chloro-2-iodophenyl)methylamine itself.
Scientific Research Applications
Chemistry::
Building Block: Used in organic synthesis to introduce the benzyl group.
Radiochemistry: Incorporation of iodine-125 or iodine-131 for radiolabeling studies.
Radiopharmaceuticals: Iodine-131-labeled compounds for imaging and therapy.
Drug Design: Structural motifs for drug development.
Fine Chemicals: Used as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action depends on the specific application. For radiopharmaceuticals, it involves targeted delivery of radiation to specific tissues or tumors.
Comparison with Similar Compounds
(5-Chloro-2-bromophenyl)methylamine: Similar compound with a bromine atom instead of iodine.
(5-Chloro-2-fluorophenyl)methylamine: Another analog with fluorine substitution.
Properties
Molecular Formula |
C9H11ClIN |
---|---|
Molecular Weight |
295.55 g/mol |
IUPAC Name |
N-[(5-chloro-2-iodophenyl)methyl]ethanamine |
InChI |
InChI=1S/C9H11ClIN/c1-2-12-6-7-5-8(10)3-4-9(7)11/h3-5,12H,2,6H2,1H3 |
InChI Key |
RBBWSCNWPZHWMA-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=C(C=CC(=C1)Cl)I |
Origin of Product |
United States |
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